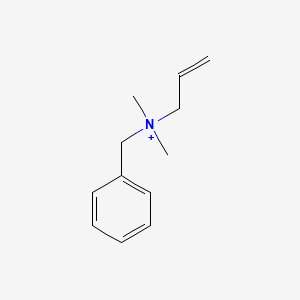
Benzyl-dimethyl-prop-2-enylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-dimethyl-prop-2-enylazanium is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a prop-2-enyl group attached to a nitrogen atom, forming a positively charged azanium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl-dimethyl-prop-2-enylazanium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of benzyl chloride with dimethylamine and prop-2-enyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts, such as phase-transfer catalysts, can further enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-dimethyl-prop-2-enylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or prop-2-enyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl or prop-2-enyl derivatives.
Applications De Recherche Scientifique
Benzyl-dimethyl-prop-2-enylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: this compound is used in the production of surfactants, disinfectants, and antistatic agents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of benzyl-dimethyl-prop-2-enylazanium involves its interaction with cellular membranes and proteins. The positively charged azanium ion can bind to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with phospholipids and proteins in the cell membrane, affecting membrane fluidity and permeability.
Ion Channels: It can modulate the activity of ion channels, influencing ion transport and cellular signaling.
Comparaison Avec Des Composés Similaires
Benzyl-dimethyl-prop-2-enylazanium can be compared with other quaternary ammonium compounds such as:
Tetraethylammonium: Known for its use as a potassium channel blocker.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: Commonly used as a surfactant in various industrial applications.
Uniqueness: The unique combination of benzyl, dimethyl, and prop-2-enyl groups in this compound provides it with distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
22100-10-3 |
|---|---|
Formule moléculaire |
C12H18N+ |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
benzyl-dimethyl-prop-2-enylazanium |
InChI |
InChI=1S/C12H18N/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/q+1 |
Clé InChI |
YVEJDOBFMBXLPV-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















